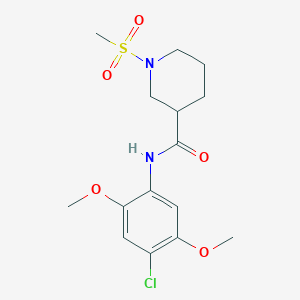
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SDZ 220-581, is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound 220-581 inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2 activity, this compound 220-581 reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 220-581 are primarily related to its inhibition of COX-2 activity. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. As a result, this compound 220-581 has anti-inflammatory and analgesic effects. Additionally, this compound 220-581 has been shown to have anti-tumor effects, possibly due to its ability to inhibit certain proteins involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 in lab experiments is its specificity for COX-2 inhibition. This specificity allows researchers to investigate the role of COX-2 in various physiological processes without affecting other enzymes or proteins. However, one limitation of using this compound 220-581 is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 in scientific research. One potential direction is the investigation of its effects on other enzymes and proteins involved in various physiological processes. Additionally, this compound 220-581 could be used in the development of new drugs for the treatment of inflammation, pain, and cancer. Finally, further research is needed to optimize the synthesis method of this compound 220-581 to increase its yield and availability for lab experiments.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 involves a multi-step process that starts with the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with methylsulfonyl chloride to obtain 4-chloro-2,5-dimethoxybenzaldehyde methylsulfonate. This intermediate is then reacted with piperidine and triethylamine to obtain the desired product, this compound 220-581. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide 220-581 has been extensively used in various scientific research applications. One of the most prominent applications is in the field of neuroscience, where it has been used to study the effects of various neurotransmitters on the central nervous system. This compound 220-581 has also been used in the study of pain and inflammation, as well as in the field of oncology to investigate the role of certain proteins in cancer progression.
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-22-13-8-12(14(23-2)7-11(13)16)17-15(19)10-5-4-6-18(9-10)24(3,20)21/h7-8,10H,4-6,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIKJNOYANPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)S(=O)(=O)C)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)

![2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
![N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5372921.png)
![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5372924.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5372929.png)
![(1S)-11-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5372952.png)
![1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5372958.png)


![6-(3-ethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5372978.png)
![methyl 3-[(2-methyl-4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5372985.png)